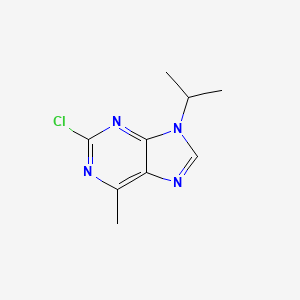

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-

Description

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is a synthetic purine derivative characterized by substitutions at positions 2 (chloro), 6 (methyl), and 9 (1-methylethyl/isopropyl) of the purine scaffold (Figure 1). Purines are heterocyclic compounds integral to biological systems, serving as nucleotide bases (adenine, guanine) and playing roles in cellular signaling (e.g., ATP, cAMP). Synthetic purine derivatives, such as this compound, are often explored for pharmacological applications due to their structural mimicry of endogenous molecules .

Properties

IUPAC Name |

2-chloro-6-methyl-9-propan-2-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNEGBFMQTSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254355 | |

| Record name | 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-16-3 | |

| Record name | 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mitsunobu Reaction for N9-Isopropylation

The Mitsunobu reaction, leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), facilitates the coupling of 2,6-dichloropurine with isopropanol in anhydrous tetrahydrofuran (THF). This method, adapted from Verastem, Inc.'s patent, achieves a 77% yield under ambient conditions. Key steps include:

-

Dissolving 2,6-dichloropurine (2 mmol) and isopropanol (8 mmol) in THF.

-

Adding PPh₃ (4 mmol) and DIAD (4 mmol) dropwise over 30 minutes.

-

Stirring for 24 hours at room temperature, followed by extraction with ethyl acetate and silica gel chromatography.

This method’s success hinges on the electron-withdrawing effect of the 2,6-dichloro substituents, which activate the purine ring for nucleophilic attack at N9.

Direct Alkylation Using Isopropyl Halides

An alternative route employs isopropyl bromide or iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This method, reported for analogous N9-alkylated purines, typically yields 60–70% after 12–18 hours at 60–80°C. The reaction’s regioselectivity for N9 over N7 is attributed to steric hindrance and the purine’s electronic profile.

Chlorination and Methylation Strategies

Chlorination at Position 2

Chlorination is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amine (e.g., N,N-dimethylaniline). For example:

Methylation at Position 6

The 6-methyl group is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling:

-

Nucleophilic methylation : Treating 2-chloro-9-isopropylpurine-6-amine with methyl iodide (CH₃I) in DMF/K₂CO₃ at 50°C for 8 hours.

-

Cross-coupling : Using methylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions, yielding 70–75% .

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Reaction Time

-

Mitsunobu reaction : Prolonged stirring (24 hours) at room temperature ensures complete conversion.

-

Chlorination : Elevated temperatures (110°C) accelerate POCl₃-mediated chlorination but require careful moisture exclusion.

Research Findings and Comparative Data

Table 1: Summary of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-methyl-9-(1-methylethyl)-9H-purine or 2-thio-6-methyl-9-(1-methylethyl)-9H-purine can be formed.

Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of purine derivatives with reduced functional groups.

Scientific Research Applications

The compound "9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-" is a purine derivative with various applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Antiviral Activity

Several studies have investigated the antiviral properties of purine derivatives. The compound has shown potential against various viruses, including:

- Herpes Simplex Virus (HSV) : Research indicates that modifications in the purine structure can enhance antiviral activity. For instance, derivatives with chlorine and alkyl groups have been synthesized to improve efficacy against HSV .

- HIV : Some studies suggest that specific purine derivatives can inhibit HIV replication by targeting reverse transcriptase .

Anticancer Properties

Purines are known for their role in cell proliferation and apoptosis. The compound has been studied for its anticancer potential:

- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting nucleotide metabolism, leading to DNA damage .

- Case Study : A study on various purine derivatives demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity against specific cancer cell lines, such as HeLa and MCF-7 .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of various enzymes:

- Adenosine Deaminase : Inhibition of this enzyme can lead to increased levels of adenosine, which has immunosuppressive effects. Research indicates that chlorinated purines can effectively inhibit this enzyme .

- Xanthine Oxidase : Some derivatives have shown promise as xanthine oxidase inhibitors, which are relevant for treating gout and hyperuricemia .

Table 1: Biological Activities of 9H-Purine Derivatives

| Activity Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Antiviral | HSV | Inhibition of viral replication | |

| Antiviral | HIV | Reduced viral load | |

| Anticancer | HeLa Cells | Induction of apoptosis | |

| Enzyme Inhibition | Adenosine Deaminase | Increased adenosine levels | |

| Enzyme Inhibition | Xanthine Oxidase | Reduced uric acid production |

Case Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory study, the antiviral effects of modified purines were assessed against HSV. The study found that the introduction of a chlorine atom at the 2-position significantly enhanced the compound's ability to inhibit viral replication compared to unmodified purines.

Case Study 2: Anticancer Activity in MCF-7 Cells

A series of experiments evaluated the cytotoxic effects of various halogenated purines on MCF-7 breast cancer cells. Results indicated that compounds with both chlorine and methyl groups exhibited a higher rate of apoptosis compared to their non-halogenated counterparts.

Mechanism of Action

The mechanism of action of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the purine ring can enhance binding affinity to specific sites, leading to inhibition or modulation of enzyme activity. The isopropyl group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Structural Comparison with Analogous Purine Derivatives

The structural uniqueness of 9H-purine, 2-chloro-6-methyl-9-(1-methylethyl)- lies in its substitution pattern. Below is a comparative analysis with structurally related purine derivatives (Table 1):

Table 1: Structural Comparison of Purine Derivatives

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties of Selected Purine Derivatives

Notes:

- logP : The target’s predicted logP (2.1) is lower than analogs with aromatic substituents (e.g., phenylethyl: 3.8), reflecting reduced lipophilicity due to the methyl group at position 6.

- Melting Points : Higher melting points in analogs with rigid substituents (e.g., 4-chlorophenyl in ) suggest stronger crystal lattice interactions.

- Solubility: Low aqueous solubility is common due to hydrophobic substituents, necessitating formulation in DMSO or ethanol .

Pharmacological Activity in Relation to Structural Analogues

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from related purines:

- Cannabidiol Analogs: Piperazinyl-substituted purines (e.g., Compound 29, ) exhibit cannabinoid receptor affinity, though the target’s methyl group may reduce polar interactions with receptors.

- Anticancer Activity: 9-Amino-6-(methylthio)purine derivatives show anticancer activity via nucleotide analog mechanisms ; the target’s methyl group may similarly interfere with DNA synthesis.

Challenges :

- Competing reactions at positions 6 and 8 may require protective groups.

- Low yields (e.g., 9% in Compound 32, ) highlight sensitivity to steric hindrance from isopropyl groups.

Biological Activity

Chemical Identity

The compound 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is a member of the purine family, characterized by its unique structure that includes a chlorine atom and a branched alkyl group. Its molecular formula is with a molecular weight of approximately 265.74 g/mol .

Biological Activity

Mechanism of Action

Research indicates that compounds in the purine class, including 9H-Purine, can exhibit a variety of biological activities, primarily through their interaction with nucleic acids and enzymes involved in nucleotide metabolism. The presence of the chlorine and methyl groups can influence the compound's affinity for various biological targets.

Antiviral Properties

Studies have shown that certain chlorinated purines possess antiviral properties. For example, similar compounds have been evaluated for their effectiveness against viral infections by inhibiting viral replication processes. The mechanism often involves interference with viral polymerases or other enzymes critical to the viral life cycle .

Antitumor Activity

The antitumor potential of chlorinated purines has been documented, with some studies indicating that these compounds can induce apoptosis in cancer cells. The biological activity is often linked to their ability to mimic natural nucleotides, leading to incorporation into DNA or RNA and subsequent disruption of normal cellular processes .

Case Studies

-

Antiviral Efficacy

A study conducted on related chlorinated purines demonstrated significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound was shown to inhibit viral replication effectively at low concentrations . -

Cytotoxicity in Cancer Cells

In vitro studies revealed that 9H-Purine derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 50 µM, indicating a promising therapeutic index for further development .

Research Findings

Q & A

Q. What synthetic methodologies are effective for introducing substituents at the C-6 position of 9H-purine derivatives?

Nucleophilic substitution using 6-chloropurine as a precursor is a common approach. For example, amination with piperidine in n-BuOH at 100°C for 15 hours (with triethylamine as a base) yields 6-(piperidin-1-yl)-9H-purine derivatives . Alternative methods include alkylation of 6-methylaminopurine or reductive dechlorination of 8-chloropurine intermediates . Optimizing solvent polarity and reaction temperature is critical for enhancing solubility and reaction efficiency.

Q. How can crystallographic data inconsistencies be resolved during structural refinement of purine derivatives?

The SHELX system (e.g., SHELXL) is widely used for refining small-molecule structures. Key strategies include:

- Using high-resolution data to resolve twinning or disorder.

- Applying restraints for anisotropic displacement parameters in cases of low data quality.

- Cross-validating results with spectroscopic data (e.g., NMR or MS) to confirm substituent positions .

Advanced Research Questions

Q. What challenges arise in achieving regioselective C-8 functionalization of 9H-purine derivatives, and how can they be addressed?

Lithiation at C-8 using LDA (lithium diisopropylamide) followed by electrophilic quenching (e.g., hexachloroethane) is a viable route. However, low yields (e.g., 31% for 8-chloro-6-(piperidin-1-yl)-9H-purine) and competing side reactions (e.g., allylic chlorination) are common . Mitigation strategies include:

Q. How can multi-step synthetic routes for 8,9-diallylpurine derivatives be optimized to prevent undesired side reactions?

Grignard reagent addition (e.g., allylmagnesium bromide) to 9-allyl-6-(piperidin-1-yl)-9H-purine at 0°C in THF yields 8,9-diallyl derivatives. Key considerations include:

- Strict temperature control to avoid over-alkylation.

- Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate target compounds from byproducts like propylated or deprotonated species .

Data Analysis and Methodological Questions

Q. How can conflicting NMR data for purine derivatives be resolved during structural confirmation?

Use 2D NMR techniques:

- HMBC : Correlates long-range - couplings to confirm substituent connectivity (e.g., distinguishing C-8 vs. C-2 chlorination) .

- NOESY : Identifies spatial proximity of allyl or alkyl groups to resolve stereochemical ambiguities.

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What experimental approaches are recommended for characterizing the thermochemical properties of purine derivatives?

- Differential Scanning Calorimetry (DSC) : Measures heat capacity (e.g., 106.9 J/mol·K at 298.15 K for solid-phase purines) .

- Mass Spectrometry (MS) : Determines ionization energy (e.g., 9.7 ± 0.1 eV via electron impact) and fragmentation patterns .

- Gas Chromatography (GC) : Kovats retention indices (e.g., 1474 on OV-1 columns) aid in purity assessment .

Case Study: Synthesis and Characterization Challenges

Q. Why do lithiation reactions of 9-allylpurines yield low quantities of C-8 functionalized products?

Competing pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.